Cas no 2138231-04-4 (tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate)

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate is a protected amine derivative featuring a bicyclic octahydroindole scaffold. The tert-butyloxycarbonyl (Boc) group provides stability and selective deprotection capabilities, making it valuable in peptide synthesis and medicinal chemistry applications. The aminomethyl moiety offers a reactive handle for further functionalization, enabling the introduction of diverse substituents. Its rigid, saturated ring system contributes to conformational control, which is advantageous in the design of bioactive compounds. This intermediate is particularly useful in the development of pharmaceuticals, where precise stereochemistry and controlled reactivity are critical. The Boc protection ensures compatibility with a wide range of synthetic conditions.
tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate structure
2138231-04-4 structure
Product Name:tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate
CAS No:2138231-04-4
MF:C14H26N2O2
MW:254.368443965912
MDL:MFCD31689394
CID:4640941
PubChem ID:137698872
Update Time:2025-10-30

tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate
    • MDL: MFCD31689394
    • Inchi: 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-8-14(10-15)7-5-4-6-11(14)16/h11H,4-10,15H2,1-3H3
    • InChI Key: APOAUNNOAJYODG-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)C2C(CN)(CCCC2)CC1

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tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate Related Literature

Additional information on tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate

Introduction to Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate (CAS No. 2138231-04-4)

Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 2138231-04-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of octahydroindole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a tert-butyl group and an aminomethyl substituent, contribute to its unique chemical properties and biological relevance.

The tert-butyl group at the molecular scaffold enhances the lipophilicity and metabolic stability of the compound, making it a promising candidate for oral administration and prolonged bioavailability. This characteristic is particularly crucial in drug design, where optimizing pharmacokinetic profiles is essential for therapeutic efficacy. Additionally, the aminomethyl moiety introduces a nucleophilic site that can participate in further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of octahydroindole derivatives as scaffolds for developing novel therapeutic agents. Studies have demonstrated that these compounds can interact with various biological targets, including enzymes and receptors involved in metabolic disorders, neurodegenerative diseases, and cancer. The structural flexibility of octahydroindole frameworks allows for the optimization of binding affinities and selectivity, making them attractive for drug discovery efforts.

In particular, Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate has been investigated for its potential role in modulating pathways associated with inflammation and oxidative stress. Preliminary in vitro studies have shown that this compound exhibits inhibitory effects on certain inflammatory cytokines and oxidative enzymes, suggesting its utility in developing anti-inflammatory therapies. These findings align with the growing interest in natural product-inspired molecules that target multiple disease mechanisms simultaneously.

The synthesis of Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the octahydroindole core efficiently. These techniques not only improve synthetic efficiency but also allow for the introduction of functional groups at specific positions on the molecule, enhancing its biological activity.

One of the key challenges in pharmaceutical development is achieving optimal solubility and bioavailability while maintaining structural integrity. The presence of both hydrophobic (tert-butyl) and hydrophilic (aminomethyl) groups in Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate creates a balance that can be exploited to enhance solubility through salt formation or prodrug strategies. Such modifications are critical for improving oral bioavailability and ensuring therapeutic efficacy.

Current research efforts are focused on exploring the pharmacological profile of this compound using both in vitro and in vivo models. Preclinical studies have begun to elucidate its mechanism of action, particularly in contexts such as pain management and neuroprotection. The ability of octahydroindole derivatives to penetrate the blood-brain barrier has opened new avenues for treating central nervous system disorders, where access to neural targets is often limited.

The integration of high-throughput screening (HTS) technologies has accelerated the discovery process by enabling rapid assessment of large libraries of compounds for biological activity. Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate has been incorporated into such screens due to its structural novelty and potential therapeutic relevance. HTS data have provided valuable insights into its interactions with biological targets, guiding further optimization efforts toward more potent and selective drug candidates.

From a regulatory perspective, ensuring compliance with Good Manufacturing Practices (GMP) is essential for advancing this compound into clinical trials. Manufacturers must adhere to stringent quality control measures to guarantee consistency and safety throughout production processes. Collaborative efforts between synthetic chemists, biologists, and regulatory experts are necessary to navigate the complexities of drug development from laboratory-scale synthesis to commercialization.

The future prospects for Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate are promising, with ongoing research aimed at expanding its therapeutic applications. Innovations in drug delivery systems, such as nanotechnology-based formulations, may further enhance its bioavailability and targeted delivery to specific tissues or organs. Additionally, exploring combination therapies involving this compound with other pharmacological agents could lead to synergistic effects that improve treatment outcomes.

In conclusion,Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate (CAS No. 2138231-04-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis, pharmacological evaluation, and regulatory considerations underscore the importance of interdisciplinary collaboration in modern drug development. As research continues to uncover new applications for this compound,Tert-butyl 3a-(aminomethyl)-octahydro-1H-indole-1-carboxylate is poised to play a vital role in addressing unmet medical needs across various therapeutic areas.

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